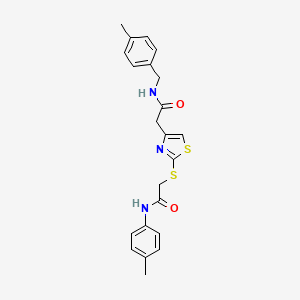
N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941921-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H23N3O2S2, with a molecular weight of 425.6 g/mol. Its structural components include a thiazole ring and an acetamide moiety, which are often associated with biological activity in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S2 |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 941921-95-5 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this structure. For instance, a study synthesized novel thiazole derivatives and assessed their activity against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The evaluation methods included MTT assays for cell viability, DNA synthesis analysis, and apoptosis assays using acridine orange/ethidium bromide staining.
Key Findings:
- Cell Viability : Compounds demonstrated significant cytotoxic effects on A549 and C6 cell lines.
- Mechanism of Action : Induction of apoptosis was observed, indicating that these compounds could trigger programmed cell death pathways in tumor cells.
- Caspase Activation : The activation of caspase-3 was noted, further supporting the apoptotic mechanism as a pathway through which these compounds exert their anticancer effects .
Case Studies
A detailed examination of specific case studies reveals the biological activity of this compound:
- Study on Thiazole Derivatives : In a comparative study, several thiazole derivatives were synthesized and tested for their anticancer properties. The derivatives exhibited varying degrees of effectiveness against different cancer cell lines, with some showing promising results that warrant further investigation into their pharmacodynamics and pharmacokinetics .
- Apoptotic Pathway Analysis : The ability of these compounds to direct tumor cells towards apoptosis was highlighted in another study, reinforcing their potential as anticancer agents that could be developed into therapeutic drugs .
特性
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-3-7-17(8-4-15)12-23-20(26)11-19-13-28-22(25-19)29-14-21(27)24-18-9-5-16(2)6-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENGBSBSKWINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













